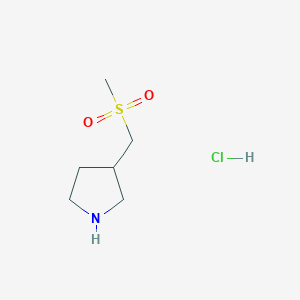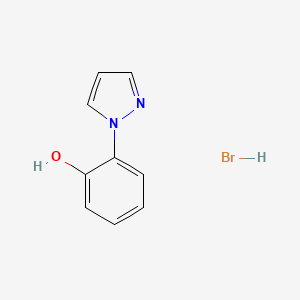
4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione
Übersicht
Beschreibung
4-Bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione (4-Br-1-Me-2,3-dihydro-1H-1,3-benzodiazole-2-thione) is an organic compound that has been extensively studied due to its potential applications in the fields of organic synthesis and medicinal chemistry. 4-Br-1-Me-2,3-dihydro-1H-1,3-benzodiazole-2-thione has been used as a starting material for the synthesis of a variety of organic compounds, including heterocyclic compounds, polymers, and dyes. It has also been used as a ligand for the preparation of coordination complexes. In addition, 4-Br-1-Me-2,3-dihydro-1H-1,3-benzodiazole-2-thione has been investigated for its potential biological activity, such as its ability to inhibit the growth of cancer cells.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A . This suggests that our compound of interest could potentially be synthesized into derivatives that target various viral infections, offering a new avenue for antiviral drug development.
Anti-inflammatory Properties
The indole nucleus is found in many bioactive compounds that exhibit anti-inflammatory effects. By incorporating the 4-bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione structure into new molecules, researchers can explore anti-inflammatory drug candidates that may be more effective or have fewer side effects than current medications .
Anticancer Potential
Imidazole-containing compounds, like our compound, are known to possess antitumor activities. They can form the basis for the synthesis of new anticancer agents, potentially leading to treatments that are more selective for cancer cells, reducing harm to healthy cells .
Antidiabetic Applications
Both indole and imidazole derivatives have been associated with antidiabetic effects. The structural features of 4-bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione could be utilized to develop new antidiabetic drugs that help regulate blood sugar levels more effectively .
Antimicrobial Effects
The broad spectrum of biological activities of indole derivatives includes antimicrobial properties. This compound could be used as a starting point for the creation of new antimicrobial agents that combat resistant strains of bacteria and other pathogens .
Neuroprotective Uses
Indole and imidazole structures are present in compounds that have shown neuroprotective effects. Research into the applications of 4-bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione could lead to the development of drugs that protect nerve cells from damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Eigenschaften
IUPAC Name |
7-bromo-3-methyl-1H-benzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-11-6-4-2-3-5(9)7(6)10-8(11)12/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUCYHATQWIKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200594 | |
| Record name | 2H-Benzimidazole-2-thione, 4-bromo-1,3-dihydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazole-2-thione | |
CAS RN |
1616500-65-2 | |
| Record name | 2H-Benzimidazole-2-thione, 4-bromo-1,3-dihydro-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1616500-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Benzimidazole-2-thione, 4-bromo-1,3-dihydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1447448.png)



![1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride](/img/structure/B1447453.png)
![5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1447455.png)